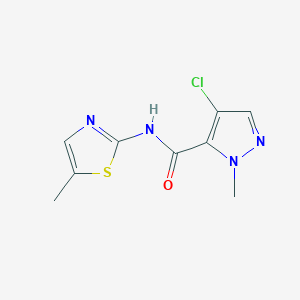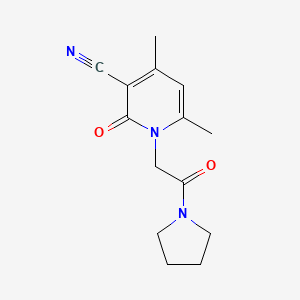![molecular formula C15H15N3O3 B5298863 methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5298863.png)
methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as MPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAC is a member of the benzoate ester family and has a molecular formula of C18H17N3O3.
Mecanismo De Acción
The mechanism of action of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the inhibition of proteasome activity. Proteasomes are responsible for the degradation of proteins within cells, and their inhibition can lead to the accumulation of damaged or misfolded proteins, ultimately leading to cell death. This compound has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a promising candidate for the treatment of diseases characterized by abnormal protein accumulation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate for lab experiments is its selectivity for the chymotrypsin-like activity of the proteasome. This selectivity allows for the specific inhibition of proteasome activity without affecting other cellular processes. However, one of the limitations of this compound is its relatively low potency compared to other proteasome inhibitors.
Direcciones Futuras
There are a number of future directions for the study of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate. One area of research is the development of more potent this compound analogs with improved selectivity and efficacy. Additionally, the potential applications of this compound in the treatment of various diseases, including cancer, inflammatory diseases, oxidative stress-related diseases, and neurodegenerative diseases, warrant further investigation. Finally, the potential use of this compound as a tool for studying proteasome function and protein degradation pathways in cells is an area of research that has yet to be fully explored.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its selectivity for the chymotrypsin-like activity of the proteasome, anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the field of scientific research.
Métodos De Síntesis
The synthesis of methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves the reaction of 4-methyl-2-pyridinylamine with methyl 2-(chlorocarbonyl)benzoate in the presence of a base such as potassium carbonate. The resulting this compound is then purified through a series of chemical reactions and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
methyl 2-[(4-methylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-8-16-13(9-10)18-15(20)17-12-6-4-3-5-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZEZTXWRQEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)
![4'-[(dimethylamino)methyl]-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid](/img/structure/B5298797.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5298801.png)


![N-{4-[(allylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5298819.png)


![1-(4-chlorophenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298846.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(tetrahydro-2H-pyran-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5298851.png)

![1-[(1-chloro-2-naphthyl)oxy]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B5298862.png)
![N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine](/img/structure/B5298870.png)